[(1-Methyl-1H-pyrrol-2-yl)methyl](2-methylpropyl)amine
Description
(1-Methyl-1H-pyrrol-2-yl)methylamine (synonyms: N-Isobutyl-N-[(1-methylpyrrol-2-yl)methyl]amine, MFCD07407264) is a secondary amine featuring a 1-methylpyrrole moiety linked via a methylene bridge to a 2-methylpropyl (isobutyl) group. Its molecular formula is C₁₀H₁₈N₂ (inferred from structural analogs in and ), with a molecular weight of approximately 166.27 g/mol.
Properties
IUPAC Name |
2-methyl-N-[(1-methylpyrrol-2-yl)methyl]propan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2/c1-9(2)7-11-8-10-5-4-6-12(10)3/h4-6,9,11H,7-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUNZGRDJNLVZIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNCC1=CC=CN1C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methyl-1H-pyrrol-2-yl)methylamine typically involves the reaction of 1-methyl-1H-pyrrole-2-carbaldehyde with 2-methylpropylamine. The reaction is carried out under anhydrous conditions, often using a solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified using standard techniques such as column chromatography .
Industrial Production Methods
In an industrial setting, the production of (1-Methyl-1H-pyrrol-2-yl)methylamine may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, leading to higher efficiency and scalability. Solvent recovery and recycling are also implemented to minimize waste and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
(1-Methyl-1H-pyrrol-2-yl)methylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Nucleophiles such as alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: The major product is the corresponding pyrrole-2-carboxylic acid.
Reduction: The major product is the corresponding pyrrolidine derivative.
Substitution: The major products depend on the nucleophile used; for example, alkylation leads to N-alkylated derivatives.
Scientific Research Applications
(1-Methyl-1H-pyrrol-2-yl)methylamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1-Methyl-1H-pyrrol-2-yl)methylamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Substituent Variations in Pyrrole-Methylamine Derivatives
The target compound belongs to a family of pyrrole-methylamine derivatives. Key structural analogs include:
| Compound Name | Substituent (R) | Molecular Formula | Molecular Weight (g/mol) | Key Properties/Applications |
|---|---|---|---|---|
| Target Compound | Isobutyl | C₁₀H₁₈N₂ | 166.27 | Higher lipophilicity; potential CNS activity |
| N-[(1-Methyl-1H-pyrrol-2-yl)methyl]propan-2-amine () | Isopropyl | C₉H₁₆N₂ | 152.24 | Lower boiling point; used in ligand synthesis |
| (1-Methyl-1H-pyrrol-2-yl)methylamine () | Allyl | C₉H₁₄N₂ | 150.23 | Reactivity for polymerizable groups |
| [2-(1H-Indol-3-yl)ethyl][(1-methyl-1H-pyrrol-2-yl)methyl]amine () | Indole-ethyl | C₁₆H₁₈N₃ | 242.03 | Pharmaceutical research (e.g., serotonin modulation) |
Key Observations :
Comparison with Diisobutylamine ()
Diisobutylamine (N,N-bis(2-methylpropyl)amine; CAS 110-96-3) shares the isobutyl substituent but lacks the pyrrole ring:
Key Differences :
Pharmaceutical Analogs ()
Several pyrrole-amine derivatives are explored in drug development:
- Viminol (bis(1-methylpropyl)amine derivative): A non-opioid analgesic with a branched alkyl chain, highlighting the role of bulky substituents in receptor binding.
- [2-(5-Chloro-1H-indol-3-yl)ethyl][(1-methyl-1H-pyrrol-2-yl)methyl]amine (): Combines indole and pyrrole motifs for serotonin receptor targeting, demonstrating the scaffold’s versatility.
Comparison with Target Compound :
- Unlike indole-containing analogs (), the target lacks electron-rich heterocycles, which could limit its interaction with specific biological targets.
Biological Activity
(1-Methyl-1H-pyrrol-2-yl)methylamine, a derivative of pyrrole, has garnered attention in recent years for its potential biological activities, including antimicrobial, neuroprotective, and anticancer properties. This article will provide a comprehensive overview of the biological activity of this compound, supported by data tables and research findings.
- Molecular Formula : C10H18N2
- Molecular Weight : 178.26 g/mol
- Structure : The compound features a pyrrole ring with a methyl and a propyl amine substituent.
The biological activity of (1-Methyl-1H-pyrrol-2-yl)methylamine is thought to involve interactions with various molecular targets, including enzymes and receptors. These interactions can modulate biochemical pathways leading to diverse biological effects. Current research is focused on elucidating these specific molecular targets and pathways.
Antimicrobial Activity
Research has demonstrated that (1-Methyl-1H-pyrrol-2-yl)methylamine exhibits significant antimicrobial properties. A study evaluated its efficacy against common pathogens, revealing promising results.
| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 16 |
| Candida albicans | 64 |
These results suggest that the compound may serve as a potential alternative to traditional antibiotics in treating infections.
Neuroprotective Effects
Another area of investigation is the neuroprotective effects of this compound. In murine models exposed to neurotoxins, (1-Methyl-1H-pyrrol-2-yl)methylamine administration resulted in a significant reduction in dopamine depletion compared to control groups. This effect is attributed to its influence on monoamine oxidase activity, which is critical in neurodegenerative disease research.
Anticancer Potential
Preliminary studies have explored the anticancer properties of (1-Methyl-1H-pyrrol-2-yl)methylamine. In vitro experiments demonstrated its ability to inhibit the growth of various cancer cell lines, including those resistant to conventional therapies. The proposed mechanism involves inducing apoptosis in cancer cells, making it a candidate for further investigation in cancer therapeutics.
Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of (1-Methyl-1H-pyrrol-2-yl)methylamine demonstrated its effectiveness against common pathogens. The results indicated that the compound effectively inhibited bacterial growth with MICs comparable to established antibiotics.
Study 2: Neuroprotective Activity
In another study focusing on neuroprotection, (1-Methyl-1H-pyrrol-2-yl)methylamine was administered to murine models. The findings showed that it significantly reduced dopamine depletion compared to control groups, indicating its potential as a neuroprotective agent.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
